N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide
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Description
“N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound has a similar structure to “[3-(Difluoromethoxy)phenyl]methanamine hydrochloride”, which has a molecular weight of 209.622.
Synthesis Analysis
The synthesis of “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” is not readily available in the literature. However, related compounds such as “3-(Difluoromethoxy)phenol” and “[3-(difluoromethoxy)phenyl]methanamine hydrochloride” are commercially available32, which could potentially be used as starting materials in the synthesis of the target compound.Molecular Structure Analysis
The molecular structure of “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” is not directly available. However, related compounds such as “prop-2-enamide” have been analyzed4. The molecular formula of “prop-2-enamide” is C9H15N3O3, with an average mass of 213.234 Da4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide”. However, the compound contains functional groups such as an amide and an aromatic ring, which are known to undergo various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” are not directly available. However, related compounds such as “prop-2-enamide” have been analyzed4. The molecular formula of “prop-2-enamide” is C9H15N3O3, with an average mass of 213.234 Da4.Safety And Hazards
The safety and hazards associated with “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” are not known due to the lack of available literature.
Future Directions
The future directions for the study of “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” could include a detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and possibly collaboration with researchers in the field of organic chemistry.
properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-2-10(15)14-7-8-4-3-5-9(6-8)16-11(12)13/h2-6,11H,1,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEGWCQUGCEDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide |
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